molecular formula C13H26N2O4S B2710008 4-[(3-Methacrylamidopropyl)dimethylammonio]butane-1-sulfonate CAS No. 83623-32-9

4-[(3-Methacrylamidopropyl)dimethylammonio]butane-1-sulfonate

Cat. No.: B2710008
CAS No.: 83623-32-9
M. Wt: 306.42
InChI Key: YVECQSLRWYXZTR-UHFFFAOYSA-N
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Description

4-[(3-Methacrylamidopropyl)dimethylammonio]butane-1-sulfonate is a zwitterionic compound that has gained attention in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of both sulfonate and quaternary ammonium groups, which impart distinct ionic characteristics. It is commonly used in the synthesis of hydrogels, polymers, and other advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Methacrylamidopropyl)dimethylammonio]butane-1-sulfonate typically involves the reaction of 3-(methacryloylamino)propylamine with 1,4-butane sultone. The reaction is carried out under controlled conditions to ensure the formation of the desired zwitterionic structure. The general reaction scheme is as follows:

    Step 1: 3-(Methacryloylamino)propylamine is reacted with 1,4-butane sultone in an appropriate solvent such as acetonitrile or dimethylformamide (DMF).

    Step 2: The reaction mixture is stirred at a specific temperature, usually around 60-80°C, for several hours.

    Step 3: The product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing production costs. Industrial production may also incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Methacrylamidopropyl)dimethylammonio]butane-1-sulfonate undergoes various chemical reactions, including:

    Polymerization: The methacryloyl group allows the compound to participate in radical polymerization reactions, forming polymers and copolymers.

    Substitution Reactions: The sulfonate and quaternary ammonium groups can undergo substitution reactions with suitable nucleophiles or electrophiles.

Common Reagents and Conditions

    Radical Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or photochemical conditions.

    Substitution Reactions: Reagents such as alkyl halides or sulfonyl chlorides can be used under mild to moderate conditions.

Major Products Formed

    Polymers and Hydrogels: The primary products formed from the polymerization of this compound are zwitterionic polymers and hydrogels with unique properties such as high water retention and biocompatibility.

Scientific Research Applications

4-[(3-Methacrylamidopropyl)dimethylammonio]butane-1-sulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of zwitterionic polymers and copolymers.

    Biology: Employed in the development of biocompatible hydrogels for tissue engineering and drug delivery systems.

    Medicine: Investigated for its potential in creating antimicrobial coatings and wound dressings.

    Industry: Utilized in water treatment, personal care products, and as a component in advanced materials for energy storage and environmental remediation.

Mechanism of Action

The mechanism of action of 4-[(3-Methacrylamidopropyl)dimethylammonio]butane-1-sulfonate is primarily based on its zwitterionic nature. The sulfonate group imparts negative charge, while the quaternary ammonium group provides positive charge. This dual ionic character allows the compound to interact with various molecular targets and pathways:

    Molecular Targets: The compound can interact with cell membranes, proteins, and other biomolecules through electrostatic interactions.

    Pathways Involved: It can influence pathways related to cell adhesion, antimicrobial activity, and polymer network formation.

Comparison with Similar Compounds

4-[(3-Methacrylamidopropyl)dimethylammonio]butane-1-sulfonate can be compared with other similar zwitterionic compounds such as:

    3-(Methacryloylamino)propyltrimethylammonium chloride: Similar in structure but lacks the sulfonate group, resulting in different ionic properties.

    Sulfobetaine Methacrylate: Contains both sulfonate and quaternary ammonium groups but differs in the length of the alkyl chain.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct properties and makes it suitable for a wide range of applications.

Properties

IUPAC Name

4-[dimethyl-[3-(2-methylprop-2-enoylamino)propyl]azaniumyl]butane-1-sulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O4S/c1-12(2)13(16)14-8-7-10-15(3,4)9-5-6-11-20(17,18)19/h1,5-11H2,2-4H3,(H-,14,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVECQSLRWYXZTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)NCCC[N+](C)(C)CCCCS(=O)(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83623-32-9
Record name 4-[(3-Methacrylamidopropyl)dimethylammonio]butane-1-sulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In 380 ml of acetonitrile were dissolved 130 g (0.764 mol) of N-[3-(dimethylamino)propyl]methacrylamide, 104 g of butanesultone and 234 mg of 4-hydroxy-2,2,6,6-tetramethylpiperidinoxy and the solution was heated at 70° C. for 6 hours. After allowing to cooling, to the reaction mixture were added 1,350 ml of acetone and 150 ml of methanol and the mixture was stirred at room temperature for one hour. The crystals deposited were collected by filtration and thoroughly washed with acetone to obtain 200.0 g (yield: 85%) of 4-sulfonatobutyl[3-(methacryloylamino)propyl]dimethylammonium.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
130 g
Type
reactant
Reaction Step Two
Quantity
104 g
Type
reactant
Reaction Step Two
Quantity
380 mL
Type
solvent
Reaction Step Two

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